

# "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"

## molecular structure

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### Compound of Interest

**Compound Name:** Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**

## Introduction

**Ethyl 1-methyl-2-oxopiperidine-3-carboxylate** is a heterocyclic compound featuring a piperidone core, a six-membered lactam ring. Its structure is distinguished by the presence of a  $\beta$ -keto ester functional group, a motif of significant importance in synthetic organic chemistry.<sup>[1]</sup> <sup>[2]</sup> This arrangement of a ketone at the C2 position and an ethyl ester at the C3 position imbues the molecule with a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. Specifically, it serves as a versatile scaffold in medicinal chemistry for the development of piperidine-based therapeutic agents.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup> This guide provides a comprehensive analysis of its molecular structure, outlines robust synthetic protocols, details its spectroscopic signature, and explores its chemical reactivity for researchers and drug development professionals.

## Core Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the N-methylated piperidin-2-one ring. The key functionalities that dictate its chemical behavior are:

- Lactam (Cyclic Amide): The endocyclic amide within the six-membered ring provides structural rigidity and influences the electronic properties of the adjacent carbonyl.
- $\beta$ -Keto Ester System: The ketone at C2 and the ester at C3 are in a 1,3-dicarbonyl relationship.<sup>[1]</sup> This is the most critical feature, as the  $\alpha$ -proton at the C3 position is significantly acidic, enabling the facile formation of a stabilized enolate.<sup>[2][6]</sup>
- N-Methyl Group: The methyl substituent on the nitrogen atom blocks the amide proton, preventing N-H reactivity and ensuring that chemical transformations are directed elsewhere, primarily at the  $\alpha$ -carbon (C3).

## Physicochemical Data Summary

| Property          | Value  | Reference           |
|-------------------|--|---------------------|
| Molecular Formula | C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub> | <a href="#">[7]</a> |
| Molecular Weight  | 185.22 g/mol                                   | <a href="#">[7]</a> |
| IUPAC Name        | ethyl 1-methyl-2-oxopiperidine-3-carboxylate   | <a href="#">[7]</a> |
| CAS Number        | 21576-27-2                                     | <a href="#">[7]</a> |
| Canonical SMILES  | CCOC(=O)C1CCCN(C1=O)C                          | <a href="#">[7]</a> |

## Synthetic Strategies and Protocols

The synthesis of **ethyl 1-methyl-2-oxopiperidine-3-carboxylate** is most efficiently approached in a two-stage process: first, the construction of the parent piperidone ring system, followed by N-alkylation. This sequence is often more practical and higher-yielding than attempting a Dieckmann condensation with a pre-methylated, linear diester precursor.<sup>[8][9][10]</sup>

### Stage 1: Synthesis of the Piperidone Core (Ethyl 2-oxopiperidine-3-carboxylate)

The foundational piperidone core is classically synthesized via a Michael addition followed by a reductive cyclization. A well-documented industrial method utilizes readily available starting materials: diethyl malonate and acrylonitrile.<sup>[11]</sup>

- Michael Addition: To a stirred mixture of diethyl malonate and a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol), acrylonitrile is added dropwise at a temperature maintained between 10–50°C. The reaction is exothermic and requires careful temperature control. The progress is monitored by TLC or GC-MS until the starting materials are consumed, yielding 2-cyanoethyl diethyl malonate.
- Reductive Cyclization: The crude 2-cyanoethyl diethyl malonate is transferred to a high-pressure reactor. An organic solvent (e.g., ethanol) and a hydrogenation catalyst, such as Raney Cobalt, are added.<sup>[11]</sup> The vessel is pressurized with hydrogen gas and heated to approximately 75–130°C.<sup>[11]</sup>
- Work-up and Purification: Upon reaction completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/petroleum ether) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.  
<sup>[11]</sup><sup>[12]</sup>

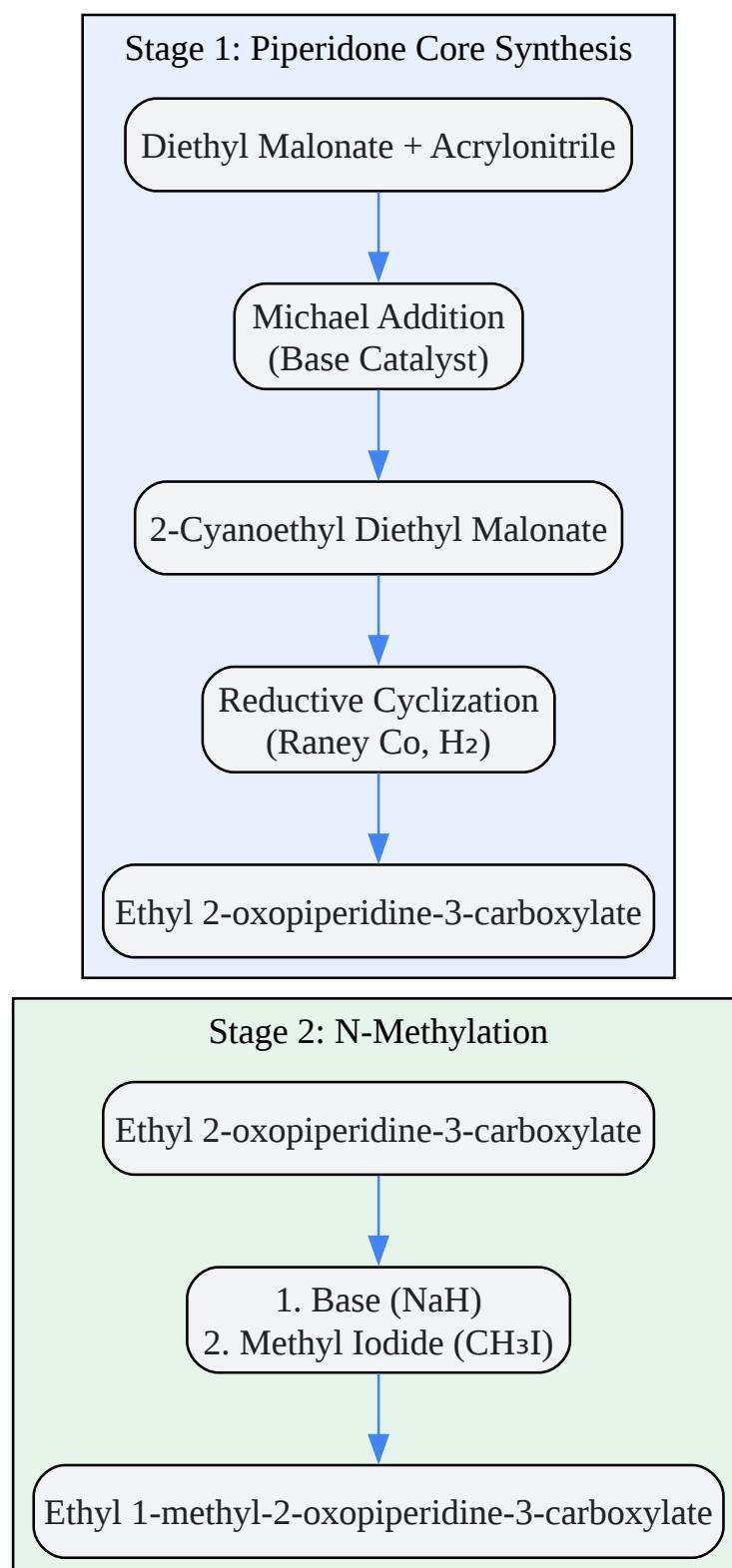
## Stage 2: N-Methylation of the Piperidone Core

With the core scaffold in hand, the final step is a standard N-alkylation of the lactam nitrogen. The absence of the acidic N-H proton in the product confirms the completion of the reaction.

- Base-mediated Deprotonation: In an inert atmosphere (N<sub>2</sub> or Ar), a solution of ethyl 2-oxopiperidine-3-carboxylate in a dry, aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH). The mixture is stirred at 0°C to room temperature to allow for the formation of the sodium salt of the lactam.
- Alkylation: A methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>), is added dropwise to the solution. The reaction is allowed to proceed at room temperature or with gentle heating until complete conversion is observed via TLC.
- Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrated in vacuo. The resulting crude oil or solid is then

purified by flash column chromatography on silica gel to afford the final product, **ethyl 1-methyl-2-oxopiperidine-3-carboxylate**.

## Synthesis Workflow Diagram

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Caption: Two-stage synthesis of the target compound.

## Spectroscopic and Analytical Characterization

Rigorous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.

## Expected Spectroscopic Data

| Technique                             | Feature                     | Expected Chemical Shift / Value   | Rationale  |
|---------------------------------------|-----------------------------|---|--|
| <sup>1</sup> H NMR                    | Ethyl (CH <sub>3</sub> )    | ~1.3 ppm (triplet)  | Triplet due to coupling with adjacent CH <sub>2</sub> group. |
| Ethyl (CH <sub>2</sub> )              | ~4.2 ppm (quartet)          | Quartet due to coupling with CH <sub>3</sub> group; deshielded by ester oxygen. |  |
| N-Methyl (CH <sub>3</sub> )           | ~2.9 ppm (singlet)          | Singlet as there are no adjacent protons; deshielded by nitrogen.               |  |
| Piperidone (C3-H)                     | ~3.4 ppm (triplet)          | Methine proton alpha to two carbonyls.  |  |
| Piperidone (C4,C5,C6-H <sub>2</sub> ) | ~1.8 - 3.5 ppm (multiplets) | Complex overlapping signals for the three methylene groups on the ring. [13]    |  |
| <sup>13</sup> C NMR                   | Lactam C=O (C2)             | ~170 ppm  | Carbonyl carbon of the cyclic amide.                         |
| Ester C=O                             | ~168 ppm                    | Carbonyl carbon of the ethyl ester.   |  |
| Ester O-CH <sub>2</sub>               | ~61 ppm                     | Methylene carbon of the ethyl group.  |  |
| Piperidone C3                         | ~55 ppm                     | Methine carbon at the alpha position.   |  |
| N-CH <sub>3</sub>                     | ~35 ppm                     | N-methyl carbon.  |  |
| Piperidone (C4,C5,C6)                 | ~20 - 50 ppm                | Methylene carbons of the piperidone ring. [14]                                  |  |

|                         |                                |   |  |
|-------------------------|--------------------------------|---|--|
| Ester CH <sub>3</sub>   | ~14 ppm                        | Methyl carbon of the ethyl group.   |  |
| IR Spectroscopy         | Lactam C=O Stretch             | ~1650-1680 cm <sup>-1</sup>   | Strong absorption characteristic of a cyclic amide carbonyl.                               |
| Ester C=O Stretch       | ~1730-1750 cm <sup>-1</sup>    | Strong absorption for the ester carbonyl, at a higher frequency than the amide.[15] |  |
| C-H Stretch (Aliphatic) | ~2850-3000 cm <sup>-1</sup>    | For the methyl and methylene groups.  |  |
| Mass Spectrometry       | Molecular Ion [M] <sup>+</sup> | m/z = 185   | Corresponds to the molecular weight of C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub> .[7] |
| Key Fragment            | m/z = 140                      | Loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ).[16]                    |  |

## Chemical Reactivity and Synthetic Utility

The synthetic value of **ethyl 1-methyl-2-oxopiperidine-3-carboxylate** stems almost entirely from the reactivity of its  $\beta$ -keto ester system. The C3 proton's acidity allows it to serve as a versatile precursor for introducing further complexity.

## Enolate Formation and C3-Alkylation

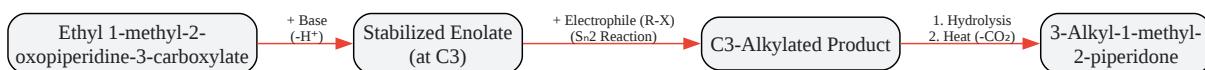
The most significant reaction is the deprotonation at the C3 position by a non-nucleophilic base (e.g., NaH, LDA, K<sub>2</sub>CO<sub>3</sub>) to form a resonance-stabilized enolate. This enolate is an excellent soft nucleophile, readily participating in S<sub>n</sub>2 reactions with a wide range of electrophiles.[6][17]

This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse alkyl or acyl groups at the C3 position.[18][19][20] This provides a direct route to a library of substituted piperidone derivatives, which is highly valuable in drug discovery campaigns for structure-activity relationship (SAR) studies.

## Decarboxylation

Following alkylation at the C3 position, the ethyl ester can be selectively hydrolyzed under basic or acidic conditions. The resulting  $\beta$ -keto carboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield a 3-substituted-1-methyl-2-piperidone. [20] This sequence, known as the acetoacetic ester synthesis, provides a powerful method for producing  $\alpha$ -substituted ketones (or in this case, lactams). [6]

## Diagram of Core Reactivity



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Caption: Key synthetic transformations of the title compound.

## Conclusion

**Ethyl 1-methyl-2-oxopiperidine-3-carboxylate** is more than a simple heterocyclic molecule; it is a strategically designed building block for complex synthesis. Its well-defined structure, accessible synthesis, and predictable reactivity centered around the  $\beta$ -keto ester moiety make it an indispensable tool for chemists. Understanding its core properties and synthetic potential allows researchers to efficiently generate novel piperidone-containing compounds for applications ranging from pharmaceutical development to materials science.

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